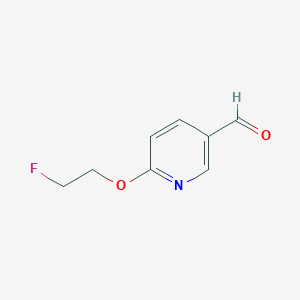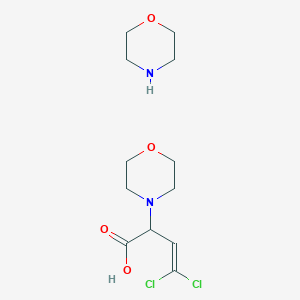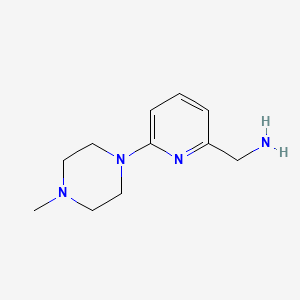
6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine typically involves the reaction of 4-methylpiperazine with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine or pyridine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized derivatives with various substituents on the piperazine or pyridine rings.
Wissenschaftliche Forschungsanwendungen
6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple cyclic amine with two nitrogen atoms in a six-membered ring.
4-Methylpiperazine: A piperazine derivative with a methyl group attached to one of the nitrogen atoms.
2-Chloromethylpyridine: A pyridine derivative with a chloromethyl group at the 2-position.
Uniqueness
6-(4-Methyl-1-piperazinyl)-2-pyridinemethanamine is unique due to its combination of a piperazine ring and a pyridine ring, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
[6-(4-methylpiperazin-1-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-9,12H2,1H3 |
InChI-Schlüssel |
LXMMDIGEMKCUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
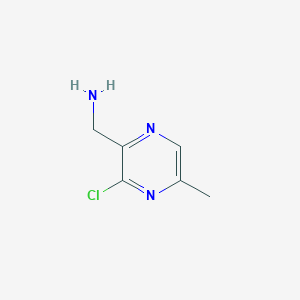
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
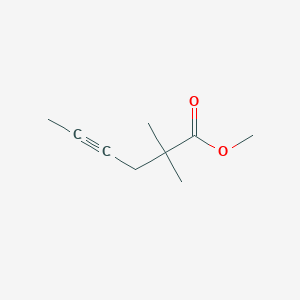
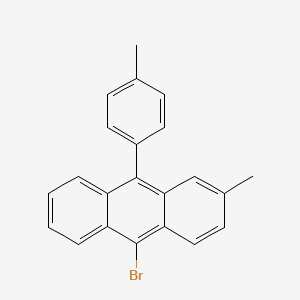
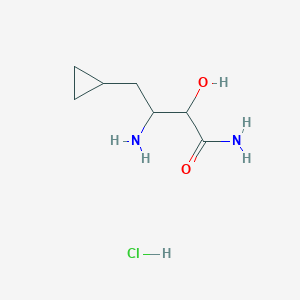
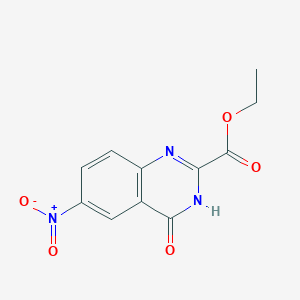
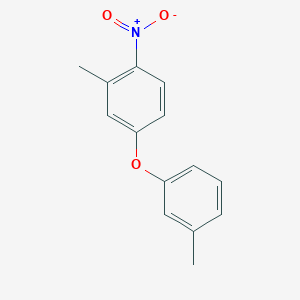
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)
